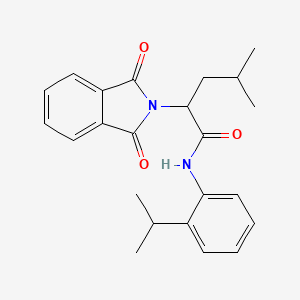![molecular formula C20H30FNO B5117084 [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol, also known as CFPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFPM is a synthetic compound that belongs to the family of opioids and has been found to have unique properties that make it a valuable tool for studying the central nervous system. In
作用机制
[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol acts on the central nervous system by binding to the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been found to have a higher affinity for the mu-opioid receptor compared to other opioids, resulting in a more potent analgesic effect. Additionally, [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been found to have a lower affinity for the delta-opioid receptor, which is responsible for mediating respiratory depression, making it a safer alternative to other opioids.
Biochemical and Physiological Effects:
[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been shown to be more potent than morphine in producing analgesia, with a longer duration of action. [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has also been found to produce sedation and respiratory depression, although to a lesser extent compared to other opioids.
实验室实验的优点和局限性
[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high purity and potency, making it a valuable tool for studying the central nervous system. Additionally, [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has a lower potential for abuse compared to other opioids, making it a safer alternative for lab experiments. However, one limitation of [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol is its limited availability, which may restrict its use in certain experiments.
未来方向
There are several future directions for the use of [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol in scientific research. One area of interest is the development of new pain medications that have a lower potential for abuse and addiction. [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been found to have a lower potential for abuse compared to other opioids, making it a promising candidate for the development of new pain medications. Additionally, [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been found to have antidepressant-like effects, indicating its potential use in the treatment of depression. Another area of interest is the development of new opioid receptor ligands that have a higher selectivity for the mu-opioid receptor, which may result in a more potent analgesic effect with fewer side effects. Overall, [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has the potential to be a valuable tool for studying the central nervous system and developing new medications for pain management and depression.
合成方法
The synthesis of [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol involves a series of chemical reactions that start with the reaction of cyclohexylmagnesium bromide with 2-fluorobenzyl chloride. The resulting product is then subjected to a reductive amination reaction with piperidine and formaldehyde to yield [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol. This method has been reported to yield high purity [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol with good yields.
科学研究应用
[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been used in various scientific research applications, including studies on pain management, drug addiction, and depression. [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been found to have potent analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has been shown to have a lower potential for abuse compared to other opioids, making it a promising candidate for the treatment of drug addiction. [1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol has also been found to have antidepressant-like effects in animal models, indicating its potential use in the treatment of depression.
属性
IUPAC Name |
[1-(cyclohexylmethyl)-3-[(2-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FNO/c21-19-10-5-4-9-18(19)13-20(16-23)11-6-12-22(15-20)14-17-7-2-1-3-8-17/h4-5,9-10,17,23H,1-3,6-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQAARRMRUNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)(CC3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)

![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)

